5-Bromo-2-ethylpyridine
Overview
Description
5-Bromo-2-ethylpyridine is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
5-Bromo-2-ethylpyridine plays a significant role in the synthesis of various compounds. One study outlines its use in the preparation of 2-amino-5-ethoxypyridine, showcasing the challenges and alternative methods for synthesizing this compound due to side reactions involving this compound (Hertog et al., 2010). Another research elaborates on the amination of aryl halides like this compound using copper catalysis, a process that demonstrates high yields and chemoselectivity (Lang et al., 2001).
Ligand Synthesis
The compound is also significant in the synthesis of polydendate ligands. A study discusses the preparation of ligands bearing 5′-substituted-6-carboxylic-2,2′-bipyridine subunits, where this compound is a crucial intermediate (Charbonnière et al., 2002).
Cellular and Molecular Biology Research
In cellular and molecular biology, this compound derivatives like 5-Bromo-2′-deoxyuridine (BrdU) are frequently used. They serve as markers in studies of cell proliferation and DNA replication. For example, a study developed a mathematical framework for analyzing BrdU-labeling experiments to quantify cell turnover kinetics (Bonhoeffer et al., 2000). Another research used tritiated 5-bromo-2'-deoxyuridine to study the replication of nuclear and mitochondrial DNA in rat liver, suggesting a semiconservative mechanism of replication (Gross & Rabinowitz, 1969).
Alternative Detection Methods in Cell Cycle Studies
Furthermore, 5-Bromo-2′-deoxyuridine has been a standard method for measuring cells in the S-phase of the cell cycle. However, an improved method using click chemistry has been described, offering an alternative to BrdU and suggesting a shift in methodology for such studies (Buck et al., 2008).
Mechanism of Action
Target of Action
It’s worth noting that brominated pyridine compounds are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
Brominated pyridine compounds are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide to form a new carbon-carbon bond .
Biochemical Pathways
Brominated pyridine compounds are often used as intermediates in the synthesis of more complex molecules, which can then interact with various biochemical pathways .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and lipophilicity, can influence its pharmacokinetic behavior .
Result of Action
Brominated pyridine compounds are often used as intermediates in the synthesis of more complex molecules, which can then exert various biological effects .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-ethylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which brominated pyridine compounds often participate, is known to be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-ethylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body . The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) . These pathways are crucial for regulating cell growth, differentiation, and apoptosis. By modulating MAPK pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction . For example, its interaction with cytochrome P450 can lead to enzyme inhibition, affecting the metabolic pathways of other compounds. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in cell function and behavior . Toxic or adverse effects have been observed at high doses, including disruptions in metabolic pathways and cellular toxicity. These threshold effects are crucial for determining safe and effective dosage levels in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can affect the levels of metabolites and influence the overall metabolic balance within cells. The compound’s interaction with cytochrome P450 is particularly noteworthy, as it can lead to changes in the metabolism of other substances, impacting their bioavailability and activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, affecting cellular processes and responses.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall function within the cell.
Properties
IUPAC Name |
5-bromo-2-ethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTFIPSATYUJLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553708 | |
Record name | 5-Bromo-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38749-90-5 | |
Record name | 5-Bromo-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.